tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a furan and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydroxylamine derivative under acidic conditions.
Attachment of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Formation of the piperidine ring: The piperidine ring is synthesized through a series of cyclization and substitution reactions.
Introduction of the tert-butyl group: This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with various enzymes and receptors, modulating their activity. The piperidine ring can also interact with various biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with different substituents.
Tert-butyl 4-oxopiperidine-1-carboxylate: This compound features a similar piperidine ring but lacks the furan and oxadiazole rings.
Uniqueness
Tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is unique due to the presence of both the furan and oxadiazole rings. This unique structure allows it to interact with a wider range of biological targets and undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)22-15(20)19-8-4-6-11(10-19)13-17-14(23-18-13)12-7-5-9-21-12/h5,7,9,11H,4,6,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABMTGWGWIHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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